3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride
Description
3,9-Diazabicyclo[3.3.1]nonan-2-one hydrochloride is a bicyclic amine derivative with a rigid scaffold, combining a ketone group at position 2 and a hydrochloride salt for enhanced solubility. It has been synthesized via Pictet-Spengler cyclization of Ugi 4-component reactions (Ugi 4-CR), enabling efficient tricyclic scaffold formation . Its primary applications include antiviral and renin inhibition studies, as detailed below.
Properties
IUPAC Name |
3,9-diazabicyclo[3.3.1]nonan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-6-3-1-2-5(9-6)4-8-7;/h5-6,9H,1-4H2,(H,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGONSPPMJSYOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)C(C1)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride typically involves a [3+2] cycloaddition reaction. This method includes the reaction of azomethine ylides with alkenes, followed by reduction and lactamization . The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde, and N-benzylmaleimide as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the [3+2] cycloaddition process to increase yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Overview
3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride is a bicyclic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential biological activities. This compound is primarily recognized for its applications in organic synthesis , medicinal chemistry , and biological research .
Key Reactions
- Oxidation : Introduces oxygen-containing functional groups.
- Reduction : Converts nitro groups to amines.
- Substitution : Replaces one functional group with another.
Chemistry
- Building Block : The compound serves as a versatile building block for synthesizing heterocyclic compounds, enabling the creation of more complex molecular architectures.
Biology
- Dual Orexin Receptor Antagonist : Investigated for its role in treating sleep disorders and anxiety by modulating orexinergic pathways.
- Delta Opioid Agonist : Explored for its potential analgesic properties, providing insights into pain management therapies.
Medicine
- Serotonin Reuptake Inhibitor : As a serotonin reuptake inhibitor, it enhances serotonin availability in the synaptic cleft, showing promise in treating mood disorders.
- Dopamine Transporter Inhibitor : Its interaction with dopamine transporters suggests potential applications in neuropharmacology.
Industry
- Antibacterial Agents : Utilized in the development of compounds targeting bacterial infections.
- Antitumor Antibiotics : Explored for its potential as an antitumor agent, contributing to cancer treatment strategies.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a serotonin reuptake inhibitor, it binds to the serotonin transporter, preventing the reabsorption of serotonin into the presynaptic neuron, thereby increasing its availability in the synaptic cleft . Similarly, as a dopamine transporter inhibitor, it blocks the reuptake of dopamine, enhancing dopaminergic signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiviral Activity vs. Maraviroc Analogues
3,9-Diazabicyclo[3.3.1]nonan-2-one derivatives were synthesized as analogues of maraviroc (an HIV-1 entry inhibitor). Key findings include:
- However, viral neutralization assays showed moderate HIV-1 inhibitory activity compared to the parent compound, suggesting that further optimization of substituents is required .
- Structural Advantage : The 3,9-diazabicyclo framework allows precise spatial arrangement of functional groups, critical for targeting viral entry mechanisms .
Table 1: Antiviral Activity of Diazabicyclo Derivatives
| Compound | Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Maraviroc | HIV-1 CCR5 | 0.1–2.0 nM | |
| 3,9-Diazabicyclo derivative | HIV-1 CCR5 | >10 μM | |
| 3,8-Diazabicyclo[3.2.1]octane | HIV-1 CCR5 | 5–20 μM |
Toxicity and Local Anesthetic Effects vs. 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
Derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one exhibit low toxicity and anesthetic properties, contrasting with the antiviral focus of the 3,9-diazabicyclo analogue:
- Toxicity Profile: LA-3 (a β-cyclodextrin complex of 3-cyclopropylmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one) showed the highest safety (LD₅₀ = 825 mg/kg in mice), attributed to β-cyclodextrin-mediated solubility and sustained release . Substituent Position: Toxicity increases with substitutions at position 9 (e.g., ethoxypropyl vs. isopropoxypropyl) .
- Anesthetic Efficacy : These derivatives act via sodium channel modulation, with potency dependent on N-alkoxyalkyl substituents .
Table 2: Toxicity of 3,7-Diazabicyclo Derivatives
| Compound (β-CD Complex) | Substituents (Position 7) | LD₅₀ (mg/kg) | Reference |
|---|---|---|---|
| LA-1 | Ethoxypropyl | 635 | |
| LA-2 | Isopropoxypropyl | 825 | |
| LA-3 | Cyclopropanmethyl | 825 |
Anticancer Activity vs. 3,6-Diazabicyclo[3.3.1]heptane
3,6-Diazabicyclo[3.3.1]heptane demonstrates potent anticancer effects, differing mechanistically from the 3,9-diazabicyclo compound:
- Prostate Cancer (LNCaP/PC3 Cells) :
- Structural Limitation: The smaller heptane ring may limit binding diversity compared to the nonane framework.
Table 3: Anticancer Activity of 3,6-Diazabicyclo[3.3.1]heptane
| Assay | Concentration | Effect | Reference |
|---|---|---|---|
| LNCaP Cell Viability | 30 μM | Reduced to 32% | |
| ROS Production (LNCaP) | 30 μM | 43.31% apoptosis | |
| Tumor Growth (Mouse Model) | 5 mg/kg | 100% survival vs. 30% in controls |
Renin Inhibition vs. 3,9-Diazabicyclo[3.3.1]nonene Derivatives
Optimized 3,9-diazabicyclonene derivatives exhibit potent renin inhibition:
Structural and Functional Insights
- Ring Size and Rigidity: Larger bicyclic systems (e.g., nonane vs. heptane) enhance conformational control, critical for receptor binding .
- Substituent Effects :
- Salt Forms : Hydrochloride salts improve solubility but may alter pharmacokinetics .
Biological Activity
Overview
3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride is a bicyclic compound that has attracted significant attention due to its unique structural properties and potential biological activities. This compound is primarily studied for its roles in medicinal chemistry, particularly as a dual orexin receptor antagonist and a serotonin reuptake inhibitor.
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification into derivatives with enhanced biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2287262-09-1 |
| Molecular Formula | C7H12ClN2O |
| Molecular Weight | 174.64 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems:
- Serotonin Reuptake Inhibition : The compound inhibits the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which may enhance mood and alleviate depressive symptoms.
- Orexin Receptor Antagonism : It acts as an antagonist at orexin receptors, which are implicated in regulating sleep-wake cycles and appetite control.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like Effects : Due to its action on serotonin pathways, it has been explored for potential antidepressant properties.
- Anxiolytic Effects : The orexin receptor antagonism suggests potential applications in treating anxiety disorders.
- Antitumor Activity : Some studies have indicated that derivatives of this compound may possess antitumor properties against specific cancer cell lines.
Study 1: Antidepressant Activity
A study conducted by researchers investigated the effects of this compound on animal models of depression. The results showed a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent.
Study 2: Orexin Receptor Antagonism
In a separate study focusing on sleep disorders, this compound was tested for its ability to modulate sleep patterns in rodent models. The findings indicated that administration led to increased sleep duration and decreased wakefulness, supporting its potential use in treating insomnia.
Study 3: Antitumor Activity
Research published in a peer-reviewed journal demonstrated that certain derivatives of this compound showed cytotoxic effects against PC-3 prostate cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound | Biological Activity |
|---|---|
| 3,7-Diazabicyclo[4.3.0]nonane | Nootropic and analgesic properties |
| 3,9-Diazabicyclo[4.2.1]nonane | Dual orexin receptor antagonist and delta opioid agonist |
Q & A
Q. What is the pharmacological significance of the diazabicycloalkane scaffold in drug discovery?
- Methodological Answer : The scaffold mimics natural product cores (e.g., Saframycin, Renieramycin) and serves as a μ-opioid receptor pharmacophore . Computational modeling shows the trimethylene loop fits into lipophilic receptor pockets, enabling structure-activity relationship (SAR) studies for receptor selectivity .
Advanced Research Questions
Q. How do substituents at the C-7 or N-9 positions modulate μ-opioid receptor affinity and selectivity?
- Methodological Answer :
- Bioisosteric replacement (e.g., sulfur at C-7) enhances lipophilicity, altering receptor pocket interactions. For instance, 3-thia-7,9-diazabicyclo derivatives maintain μ-receptor affinity while reducing δ/κ selectivity (Table 1: μ Ki = 12 nM vs. δ Ki = 320 nM) .
- Propionyl groups at N-7 stabilize ligand-receptor binding via hydrophobic interactions, validated by molecular docking .
Q. What computational strategies predict receptor-ligand interactions for diazabicyclo derivatives?
- Methodological Answer :
- Molecular docking (e.g., Discovery Studio) models ligand placement in μ-receptor pockets, prioritizing lipophilic and hydrogen-bonding interactions .
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, π-π stacking) in crystal structures to guide scaffold optimization .
Q. How can in vitro cytotoxicity assays evaluate the therapeutic potential of diazabicyclo derivatives?
- Methodological Answer :
- MTT assays measure cell viability (e.g., LNCaP prostate cancer cells) at varying concentrations (e.g., 20–30 μM, 48-hour exposure) .
- Flow cytometry with annexin V/PI staining quantifies apoptosis (e.g., 43.31% apoptosis at 30 μM) and cell cycle arrest (sub-G1 phase increase from 48.66% to 69.87%) .
- ROS detection (DCFH-DA staining) links oxidative stress to cytotoxicity, with glutathione pre-treatment confirming ROS-mediated pathways .
Q. What strategies validate in vivo efficacy of diazabicyclo derivatives in disease models?
- Methodological Answer :
- Xenograft mouse models (e.g., LNCaP tumor implantation) assess dose-dependent tumor suppression (e.g., 5 mg/kg reduces tumor size by 60%) and survival rates (100% survival vs. 30% in controls) .
- Western blotting evaluates biomarkers (e.g., cyclin D1 upregulation, p21 activation) to confirm mechanistic pathways .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
